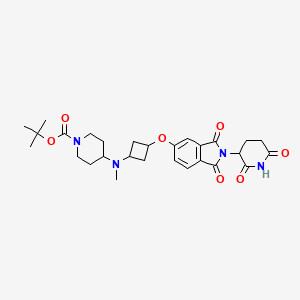
Sos1/kras-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sos1/kras-IN-1 is a small-molecule inhibitor that targets the interaction between the Son of sevenless homolog 1 (SOS1) protein and the Kirsten rat sarcoma viral oncogene homolog (KRAS). This compound is designed to inhibit the activation of KRAS, a protein that plays a crucial role in cell signaling pathways related to cell growth and survival. Mutations in KRAS are commonly found in various cancers, making it a significant target for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sos1/kras-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a quinazoline core, which is a crucial structural component of the inhibitor. This core is then functionalized with various substituents to enhance its binding affinity and selectivity for SOS1 .
Formation of Quinazoline Core: The quinazoline core is synthesized through a series of condensation reactions involving anthranilic acid derivatives and formamide.
Functionalization: The core is further functionalized with substituents such as halogens, alkyl groups, and aromatic rings to improve its pharmacokinetic properties.
Final Coupling: The final step involves coupling the functionalized quinazoline core with other molecular fragments to complete the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Sos1/kras-IN-1 primarily undergoes substitution reactions during its synthesis. These reactions involve the replacement of hydrogen atoms or functional groups with other substituents to achieve the desired molecular structure.
Common Reagents and Conditions
Condensation Reactions: Anthranilic acid derivatives and formamide are commonly used in the formation of the quinazoline core.
Halogenation: Halogenating agents such as bromine or chlorine are used to introduce halogen atoms into the molecule.
Coupling Reactions: Coupling agents like palladium catalysts are employed to facilitate the final coupling step.
Major Products
The major product of these reactions is this compound, which is characterized by its high binding affinity and selectivity for SOS1. By inhibiting the SOS1-KRAS interaction, this compound effectively reduces the activation of KRAS and its downstream signaling pathways .
Aplicaciones Científicas De Investigación
Sos1/kras-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemical research, this compound is used as a tool compound to study the structure-activity relationships of SOS1 inhibitors.
Biology: In biological research, this compound is used to investigate the role of SOS1 and KRAS in cell signaling pathways.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of KRAS-mutant cancers.
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new cancer therapies.
Mecanismo De Acción
Sos1/kras-IN-1 exerts its effects by binding to the catalytic domain of SOS1, thereby preventing its interaction with KRAS. This inhibition reduces the formation of guanosine triphosphate (GTP)-loaded KRAS, which is the active form of the protein. By limiting the activation of KRAS, this compound effectively disrupts the downstream signaling pathways that promote cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
BI-3406: Another potent and selective SOS1 inhibitor that has shown efficacy in KRAS-driven cancers.
SCR-8388: A selective SOS1 inhibitor that effectively inhibits multiple KRAS-mutant oncoproteins.
HM99462: A novel SOS1 inhibitor that demonstrates antitumor activity in KRAS-addicted cancers.
Uniqueness
Sos1/kras-IN-1 stands out due to its high binding affinity and selectivity for SOS1, making it a highly effective inhibitor of the SOS1-KRAS interaction. Its unique molecular structure and functionalization enhance its pharmacokinetic properties, making it a promising candidate for cancer therapy .
Propiedades
Fórmula molecular |
C24H26F3N5O |
|---|---|
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
N-[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-2-methyl-6-(oxolan-3-yl)-7,8-dihydropyrrolo[2,3-g]quinazolin-4-amine |
InChI |
InChI=1S/C24H26F3N5O/c1-13(16-7-17(24(25,26)27)10-18(28)8-16)29-23-20-11-22-15(9-21(20)30-14(2)31-23)3-5-32(22)19-4-6-33-12-19/h7-11,13,19H,3-6,12,28H2,1-2H3,(H,29,30,31)/t13-,19?/m1/s1 |
Clave InChI |
DPVUKUXCCDJCEG-BSOCMFCZSA-N |
SMILES isomérico |
CC1=NC2=C(C=C3C(=C2)CCN3C4CCOC4)C(=N1)N[C@H](C)C5=CC(=CC(=C5)N)C(F)(F)F |
SMILES canónico |
CC1=NC2=C(C=C3C(=C2)CCN3C4CCOC4)C(=N1)NC(C)C5=CC(=CC(=C5)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]butyl]-2-oxo-3H-1,3-benzoxazole-5-carboxamide](/img/structure/B12381258.png)









